molecular formula C22H20N2O3 B4689988 7,7-dimethyl-N-naphthalen-1-yl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide

7,7-dimethyl-N-naphthalen-1-yl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide

Cat. No.: B4689988
M. Wt: 360.4 g/mol
InChI Key: XGJCFPBGBKPYGK-UHFFFAOYSA-N
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Description

7,7-dimethyl-N-naphthalen-1-yl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with naphthalene and carboxamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-N-naphthalen-1-yl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes include:

    Friedländer Synthesis: This method involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Pfitzinger Reaction: This involves the reaction of isatin with an aromatic aldehyde in the presence of a base.

The naphthalene moiety can be introduced through electrophilic aromatic substitution reactions, while the carboxamide group is typically formed through amide bond formation reactions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-N-naphthalen-1-yl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the naphthalene and quinoline rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

7,7-dimethyl-N-naphthalen-1-yl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-N-naphthalen-1-yl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to proteins and enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine, which have similar quinoline cores but different substituents.

    Naphthalene Derivatives: Compounds such as naphthalene-1-carboxamide and naphthalene-2-sulfonic acid, which share the naphthalene moiety.

Uniqueness

7,7-dimethyl-N-naphthalen-1-yl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide is unique due to its combination of quinoline, naphthalene, and carboxamide functionalities, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions with molecular targets.

Properties

IUPAC Name

7,7-dimethyl-N-naphthalen-1-yl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-22(2)11-18-15(19(25)12-22)10-16(21(27)24-18)20(26)23-17-9-5-7-13-6-3-4-8-14(13)17/h3-10H,11-12H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJCFPBGBKPYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2)C(=O)NC3=CC=CC4=CC=CC=C43)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7,7-dimethyl-N-naphthalen-1-yl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide
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